1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. It has also been found to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. Additionally, it has been shown to have anesthetic and analgesic properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide in lab experiments is its unique mechanism of action. It has been found to be a selective COX-2 inhibitor, which reduces the risk of side effects associated with non-selective COX inhibitors. Additionally, it has been shown to have anti-tumor properties, making it a promising candidate for cancer research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide. One potential direction is to explore its potential as a therapeutic agent for various inflammatory diseases such as arthritis. Another direction is to investigate its potential as an analgesic and anesthetic agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in treating cancer. Finally, research on the potential toxicity of this compound is needed to ensure its safety for use in humans.
Conclusion:
This compound is a promising compound that has been the subject of scientific research due to its potential as a therapeutic agent. Its unique mechanism of action and anti-inflammatory and anti-tumor properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to determine its safety and efficacy in humans.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and inflammatory diseases such as arthritis. It has also been studied for its potential as an analgesic and anesthetic agent.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylphenyl)pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-5-6-14(2)17(12-13)21-19(23)18-4-3-11-22(18)26(24,25)16-9-7-15(20)8-10-16/h5-10,12,18H,3-4,11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKHMZORYSRKRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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